molecular formula C17H18N2O4S B13624683 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid

Cat. No.: B13624683
M. Wt: 346.4 g/mol
InChI Key: BFKIMJVYWNPFKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various halides. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted piperidine derivatives .

Scientific Research Applications

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21)

InChI Key

BFKIMJVYWNPFKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CS3)C(=O)O

Origin of Product

United States

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